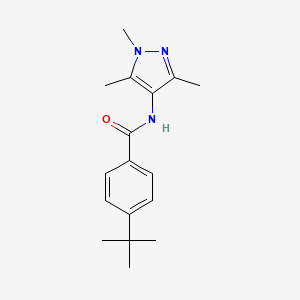
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, also known as TAK-242, is a small molecule inhibitor that is commonly used in scientific research. It was first discovered by Takeda Pharmaceutical Company Limited in Japan and has since been widely studied for its potential therapeutic applications.
Wirkmechanismus
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide works by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in the immune response to bacterial infections. By blocking this pathway, this compound can help reduce inflammation and prevent the development of sepsis.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in response to bacterial endotoxin. It has also been shown to improve survival rates in animal models of sepsis and reduce the severity of symptoms in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in lab experiments is its specificity for the TLR4 signaling pathway, which allows researchers to study the effects of inhibiting this pathway without affecting other immune responses. However, the use of this compound can also be limited by its potential toxicity and the need for careful dosing.
Zukünftige Richtungen
There are several potential future directions for research on 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, including:
1. Further studies on its potential therapeutic applications, particularly in the treatment of sepsis and inflammatory bowel disease.
2. Development of more potent and selective TLR4 inhibitors based on the structure of this compound.
3. Investigation of the mechanisms underlying the antitumor and antimicrobial effects of this compound.
4. Development of new drug delivery systems to improve the efficacy and safety of this compound in clinical settings.
In conclusion, this compound is a small molecule inhibitor that has shown promising results in scientific research for its potential therapeutic applications. Its specificity for the TLR4 signaling pathway makes it a valuable tool for studying the immune response to bacterial infections, and further research is needed to fully understand its mechanisms of action and potential clinical applications.
Synthesemethoden
The synthesis of 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves several steps, including the reaction of 4-tert-butylbenzoyl chloride with 1,3,5-trimethyl-4-amino pyrazole in the presence of a base such as triethylamine. The resulting product is then purified using various chromatographic techniques to yield the final compound.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as sepsis, rheumatoid arthritis, and inflammatory bowel disease. It has also been shown to have antitumor and antimicrobial properties.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-11-15(12(2)20(6)19-11)18-16(21)13-7-9-14(10-8-13)17(3,4)5/h7-10H,1-6H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORSEOHEBFOTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

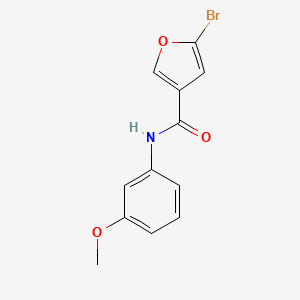

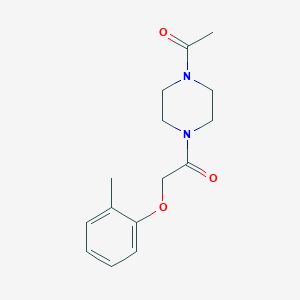
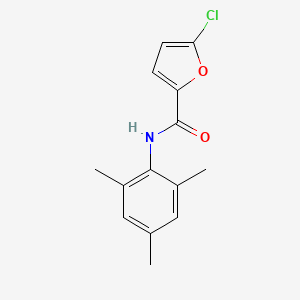
![2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one](/img/structure/B7471642.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7471645.png)

![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7471668.png)
![2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471670.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B7471681.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7471684.png)
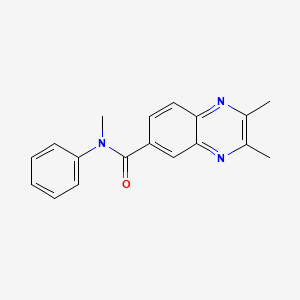
![N-(1-methylpyrazol-3-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7471703.png)
